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molecular formula C15H10N2O2<br>OCNC6H4CH2C6H4NCO<br>C15H10N2O2 B179448 4,4'-Diphenylmethane diisocyanate CAS No. 26447-40-5

4,4'-Diphenylmethane diisocyanate

Cat. No. B179448
M. Wt: 250.25 g/mol
InChI Key: UPMLOUAZCHDJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481621B2

Procedure details

Examples of suitable isocyanates include, but are not limited to, the following: trimethylene diisocyanates; tetramethylene diisocyanates; pentamethylene diisocyanates; hexamethylene diisocyanates; ethylene diisocyanates; diethylidene diisocyanates; propylene diisocyanates; butylene diisocyanates; bitolylene diisocyanates; tolidine isocyanates; isophorone diisocyanates; dimeryl diisocyanates; dodecane-1,12-diisocyanates; 1,10-decamethylene diisocyanates; cyclohexylene-1,2-diisocyanates; 1-chlorobenzene-2,4-diisocyanates; furfurylidene diisocyanates; 2,4,4-trimethyl hexamethylene diisocyanates; 2,2,4-trimethyl hexamethylene diisocyanates; dodecamethylene diisocyanates; 1,3-cyclopentane diisocyanates; 1,3-cyclohexane diisocyanates; 1,3-cyclobutane diisocyanates; 1,4-cyclohexane diisocyanates; 4,4′-methylenebis(cyclohexyl isocyanates); 4,4′-methylenebis(phenyl isocyanates); 1-methyl-2,4-cyclohexane diisocyanates; 1-methyl-2,6-cyclohexane diisocyanates; 1,3-bis (isocyanato-methyl)cyclohexanes; 1,6-diisocyanato-2,2,4,4-tetra-methylhexanes; 1,6-diisocyanato-2,4,4-tetra-trimethylhexanes; trans-cyclohexane-1,4-diisocyanates; 3-isocyanato-methyl-3,5,5-trimethylcyclohexyl isocyanates; 1-isocyanato-3,3,5-trimethyl-5-isocyanatomethylcyclohexanes; cyclohexyl isocyanates; dicyclohexylmethane 4,4′-diisocyanates; 1,4-bis(isocyanatomethyl)cyclohexanes; m-phenylene diisocyanate; m-xylylene diisocyanate; m-tetramethylxylylene diisocyanates; p-phenylene diisocyanate; p,p′-biphenyl diisocyanates; 3,3′-dimethyl-4,4′-biphenylene diisocyanates; 3,3′-dimethoxy-4,4′-biphenylene diisocyanates; 3,3′-diphenyl-4,4′-biphenylene diisocyanates; 4,4′-biphenylene diisocyanates; 3,3′-dichloro-4,4′-biphenylene diisocyanates; 1,5-naphthalene diisocyanates; 4-chloro-1,3-phenylene diisocyanates; 1,5-tetrahydronaphthalene diisocyanates; meta-xylene diisocyanates; 1,3-xylene diisocyanate; 2, 4 or 2,6-toluene diisocyanates; 2,4′-diphenylmethane diisocyanates; 2,4-chlorophenylene diisocyanates; p,p′-perhydrodiphenylmethane-2,4′-diisocyanate; perhydrodiphenylmethane-4,4′-diisocyanate; hexahydrophenylene-1,3-diisocyanate; hexahydrophenylene-1,4-diisocyanate; 4,4′-diphenylmethane diisocyanates; p,p′-diphenylmethane diisocyanate; 2,4-tolylene diisocyanates; 2,6-tolylene diisocyanates; 2,2-diphenylpropane-4,4′-diisocyanate; 4,4′-toluidine diisocyanates; dianisidine diisocyanates; 4,4′-diphenyl ether diisocyanates; 1,3-xylylene diisocyanates; 1,4-naphthylene diisocyanates; azobenzene-4,4′-diisocyanates; diphenyl sulfone-4,4′-diisocyanates; triphenylmethane 4,4′,4″-triisocyanates; isocyanatoethyl methacrylates; 3-isopropenyl-α,α-dimethylbenzyl-isocyanates; dichlorohexamethylene diisocyanates; ω,ω′-diisocyanato-1,4-diethylbenzenes; polymethylene polyphenylene polyisocyanates; polybutylene diisocyanates; arylaliphatic diisocyanates such as perchlorinated aryl polyisocyanates; polyphenylpolymethylene polyisocyanates obtained by aniline formaldehyde condensation followed by phosgenation; m- and p-isocyanatophenyl-sulphonyl isocyanates; and isocyanurate-, carbodiimide and biuret modified compounds of the above polyisocyanates. Each isocyanate may be used either alone or in combination with one or more other isocyanates.
[Compound]
Name
butylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tolidine isocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
isophorone diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
dodecane-1,12-diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
1,10-decamethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
cyclohexylene-1,2-diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
1-chlorobenzene-2,4-diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
furfurylidene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
isocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
2,4,4-trimethyl hexamethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
2,2,4-trimethyl hexamethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
dodecamethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
1,3-cyclopentane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
1,3-cyclohexane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
1,3-cyclobutane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
1,4-cyclohexane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
4,4′-methylenebis(cyclohexyl isocyanates)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
4,4′-methylenebis(phenyl isocyanates)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
1-methyl-2,4-cyclohexane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
trimethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
[Compound]
Name
1-methyl-2,6-cyclohexane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
1,3-bis (isocyanato-methyl)cyclohexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
[Compound]
Name
1,6-diisocyanato-2,2,4,4-tetra-methylhexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
[Compound]
Name
1,6-diisocyanato-2,4,4-tetra-trimethylhexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
[Compound]
Name
trans-cyclohexane-1,4-diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
[Compound]
Name
3-isocyanato-methyl-3,5,5-trimethylcyclohexyl isocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
[Compound]
Name
1-isocyanato-3,3,5-trimethyl-5-isocyanatomethylcyclohexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 29
[Compound]
Name
cyclohexyl isocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
[Compound]
Name
dicyclohexylmethane 4,4′-diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 31
[Compound]
Name
1,4-bis(isocyanatomethyl)cyclohexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 32
[Compound]
Name
tetramethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 33
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 34
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 35
[Compound]
Name
m-tetramethylxylylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 36
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
p,p′-biphenyl diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 38
[Compound]
Name
3,3′-dimethyl-4,4′-biphenylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 39
[Compound]
Name
3,3′-dimethoxy-4,4′-biphenylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 40
[Compound]
Name
3,3′-diphenyl-4,4′-biphenylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 41
[Compound]
Name
4,4′-biphenylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 42
[Compound]
Name
3,3′-dichloro-4,4′-biphenylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 43
[Compound]
Name
pentamethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 44
[Compound]
Name
1,5-naphthalene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 45
[Compound]
Name
4-chloro-1,3-phenylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 46
[Compound]
Name
1,5-tetrahydronaphthalene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 47
[Compound]
Name
meta-xylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 48
Name
1,3-xylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 49
[Compound]
Name
2,6-toluene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 50
[Compound]
Name
2,4′-diphenylmethane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 51
[Compound]
Name
2,4-chlorophenylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 52
[Compound]
Name
p,p′-perhydrodiphenylmethane-2,4′-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 53
[Compound]
Name
perhydrodiphenylmethane-4,4′-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 54
[Compound]
Name
hexamethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 55
[Compound]
Name
hexahydrophenylene-1,3-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 56
[Compound]
Name
hexahydrophenylene-1,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 57
[Compound]
Name
4,4′-diphenylmethane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 58
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 59
[Compound]
Name
2,4-tolylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 60
[Compound]
Name
2,6-tolylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 61
[Compound]
Name
2,2-diphenylpropane-4,4′-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 62
[Compound]
Name
4,4′-toluidine diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 63
[Compound]
Name
dianisidine diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 64
[Compound]
Name
4,4′-diphenyl ether diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 65
[Compound]
Name
ethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 66
[Compound]
Name
1,3-xylylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 67
[Compound]
Name
1,4-naphthylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 68
[Compound]
Name
azobenzene-4,4′-diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 69
[Compound]
Name
diphenyl sulfone-4,4′-diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 70
[Compound]
Name
triphenylmethane 4,4′,4″-triisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 71
[Compound]
Name
isocyanatoethyl methacrylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 72
[Compound]
Name
3-isopropenyl-α,α-dimethylbenzyl-isocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 73
[Compound]
Name
dichlorohexamethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 74
[Compound]
Name
ω,ω′-diisocyanato-1,4-diethylbenzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 75
[Compound]
Name
polyphenylene polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 76
[Compound]
Name
diethylidene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 77
[Compound]
Name
polybutylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 78
[Compound]
Name
arylaliphatic diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 79
[Compound]
Name
perchlorinated aryl polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 80
[Compound]
Name
propylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 81

Identifiers

REACTION_CXSMILES
[C:1]1(N=C=O)[CH:6]=[CH:5][CH:4]=[C:3]([N:7]=[C:8]=[O:9])[CH:2]=1.C1(CN=C=O)C=CC=C(CN=C=O)C=1.C1(N=C=O)C=CC(N=C=O)=CC=1.[N-]=C=O.[N-]=C=O.C1(C)C=CC=C(C)C=1.C1C(CC2C=CC(N=C=O)=CC=2)=CC=C(N=C=O)C=1>>[NH:7]([CH:8]=[O:9])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:1][CH:2]=1 |f:3.4.5|

Inputs

Step One
Name
butylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
tolidine isocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
isophorone diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
dodecane-1,12-diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
1,10-decamethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
cyclohexylene-1,2-diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
1-chlorobenzene-2,4-diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
furfurylidene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
isocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
2,4,4-trimethyl hexamethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
2,2,4-trimethyl hexamethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
dodecamethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
1,3-cyclopentane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
1,3-cyclohexane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
1,3-cyclobutane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 18
Name
1,4-cyclohexane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
4,4′-methylenebis(cyclohexyl isocyanates)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
4,4′-methylenebis(phenyl isocyanates)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 21
Name
1-methyl-2,4-cyclohexane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 22
Name
trimethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 23
Name
1-methyl-2,6-cyclohexane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 24
Name
1,3-bis (isocyanato-methyl)cyclohexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 25
Name
1,6-diisocyanato-2,2,4,4-tetra-methylhexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 26
Name
1,6-diisocyanato-2,4,4-tetra-trimethylhexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 27
Name
trans-cyclohexane-1,4-diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 28
Name
3-isocyanato-methyl-3,5,5-trimethylcyclohexyl isocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 29
Name
1-isocyanato-3,3,5-trimethyl-5-isocyanatomethylcyclohexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 30
Name
cyclohexyl isocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 31
Name
dicyclohexylmethane 4,4′-diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 32
Name
1,4-bis(isocyanatomethyl)cyclohexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 33
Name
tetramethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 34
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)N=C=O)N=C=O
Step 35
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)CN=C=O)CN=C=O
Step 36
Name
m-tetramethylxylylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 37
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)N=C=O)N=C=O
Step 38
Name
p,p′-biphenyl diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 39
Name
3,3′-dimethyl-4,4′-biphenylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 40
Name
3,3′-dimethoxy-4,4′-biphenylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 41
Name
3,3′-diphenyl-4,4′-biphenylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 42
Name
4,4′-biphenylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 43
Name
3,3′-dichloro-4,4′-biphenylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 44
Name
pentamethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 45
Name
1,5-naphthalene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 46
Name
4-chloro-1,3-phenylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 47
Name
1,5-tetrahydronaphthalene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 48
Name
meta-xylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 49
Name
1,3-xylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O.[N-]=C=O.C1(=CC(=CC=C1)C)C
Step 50
Name
2,6-toluene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 51
Name
2,4′-diphenylmethane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 52
Name
2,4-chlorophenylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 53
Name
p,p′-perhydrodiphenylmethane-2,4′-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 54
Name
perhydrodiphenylmethane-4,4′-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 55
Name
hexamethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 56
Name
hexahydrophenylene-1,3-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 57
Name
hexahydrophenylene-1,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 58
Name
4,4′-diphenylmethane diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 59
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O
Step 60
Name
2,4-tolylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 61
Name
2,6-tolylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 62
Name
2,2-diphenylpropane-4,4′-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 63
Name
4,4′-toluidine diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 64
Name
dianisidine diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 65
Name
4,4′-diphenyl ether diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 66
Name
ethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 67
Name
1,3-xylylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 68
Name
1,4-naphthylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 69
Name
azobenzene-4,4′-diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 70
Name
diphenyl sulfone-4,4′-diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 71
Name
triphenylmethane 4,4′,4″-triisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 72
Name
isocyanatoethyl methacrylates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 73
Name
3-isopropenyl-α,α-dimethylbenzyl-isocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 74
Name
dichlorohexamethylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 75
Name
ω,ω′-diisocyanato-1,4-diethylbenzenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 76
Name
polyphenylene polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 77
Name
diethylidene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 78
Name
polybutylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 79
Name
arylaliphatic diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 80
Name
perchlorinated aryl polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 81
Name
propylene diisocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
N(C1=CC=CC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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